(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol
Overview
Description
(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H7FN2O and a molecular weight of 166.15 g/mol . This compound is characterized by the presence of a fluorine atom attached to an imidazo[1,2-a]pyridine ring system, which is further connected to a methanol group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit inhibitory activity against various tumor cell lines .
Mode of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which (6-fluoroimidazo[1,2-a]pyridin-2-yl)methanol belongs, can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Biochemical Pathways
It has been suggested that similar compounds may inhibit the pi3kα signaling pathway, which is often abnormally expressed in tumors .
Biochemical Analysis
Biochemical Properties
(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a role in signal transduction pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in laboratory settings. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperature or acidic pH . Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the reaction of 6-fluoroimidazo[1,2-a]pyridine with formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the methanol group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other functional groups, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: Formation of 6-fluoroimidazo[1,2-a]pyridine-2-ylmethanol.
Substitution: Formation of 6-chloroimidazo[1,2-a]pyridin-2-yl)methanol or 6-bromoimidazo[1,2-a]pyridin-2-yl)methanol.
Scientific Research Applications
(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
- **6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
- **6-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Uniqueness
(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(6-fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTDOTCPDYZHAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727545 | |
Record name | (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038827-63-2 | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1038827-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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